2-(1H-1,2,3-benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
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Formation of Benzotriazole Moiety: : The benzotriazole moiety can be synthesized by the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid, such as hydrochloric acid. This reaction forms 1H-benzotriazole.
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Acylation Reaction: : The benzotriazole moiety is then acylated with an appropriate acyl chloride, such as acetyl chloride, to form 1-acetyl-1H-benzotriazole.
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Substitution Reaction: : The 1-acetyl-1H-benzotriazole is then reacted with 3-(trifluoromethyl)aniline in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
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Substitution: : The compound can undergo substitution reactions, where the benzotriazole or phenyl groups are replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and as a corrosion inhibitor in metal coatings.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form coordination complexes with metal ions, while the trifluoromethyl-substituted phenyl group can enhance the compound’s lipophilicity and membrane permeability. These properties contribute to its ability to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler benzotriazole derivative without the acetamide and trifluoromethyl groups.
2-(2-Hydroxyphenyl)-2H-benzotriazole: A benzotriazole derivative with a hydroxyphenyl group, used as a UV stabilizer.
2-(1H-Benzotriazol-1-yl)-1-phenylethanone: A benzotriazole derivative with a phenylethanone group, used in organic synthesis.
Uniqueness
2-(1H-1,2,3-benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the benzotriazole moiety and the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and potential biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)10-4-3-5-11(8-10)19-14(23)9-22-13-7-2-1-6-12(13)20-21-22/h1-8H,9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKYBBYLTUKUDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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